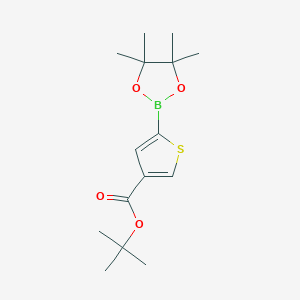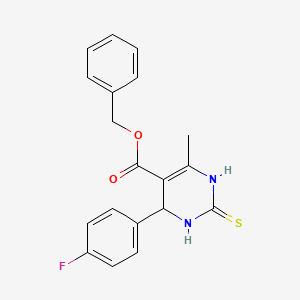
4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester is a chemical compound with the molecular formula C15H23BO4S . It is a reagent used in the synthesis of bis-amide derivatives as CSF1R inhibitors .
Synthesis Analysis
The synthesis of this compound involves the use of boronic acids and boronates . A general and convenient protocol for the electrophilic borylation of aryl Grignard reagents enables the synthesis of various aryl boronic acids . The coupling reaction of pinacolborane with aryl halides or triflates in the presence of a catalytic amount of PdCl2 (dppf) together with Et3N provides arylboronates in high yields .Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring attached to a boronic acid pinacol ester group and a t-Butoxycarbonyl group . The molecular weight of the compound is 310.22 .Chemical Reactions Analysis
This compound acts as a reagent in various chemical reactions. It is used in the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It also participates in the electrophilic borylation of aryl Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 310.22 . It is a white to pale cream powder or crystals with a melting point of 64.0-71.0°C .作用机制
Target of Action
The primary target of 4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as a reagent in the synthesis of bis-amide derivatives as CSF1R inhibitors .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM coupling reaction, which is a key pathway in organic synthesis . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in the synthesis of various organic compounds .
Pharmacokinetics
It’s important to note that the compound’s stability and reactivity in the sm coupling reaction make it a valuable reagent in organic synthesis .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, including bis-amide derivatives that act as CSF1R inhibitors .
Action Environment
The compound’s action can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, a class of compounds to which the compound belongs, is known to be considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .
实验室实验的优点和局限性
The advantages of using 4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester in lab experiments include its versatility, stability, and ease of handling. It can be easily synthesized and purified, and can be used in a wide range of reactions. However, its limitations include its high cost and limited availability. It may also require specialized equipment and expertise to handle.
未来方向
There are many future directions for the use of 4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester in scientific research. Some potential areas of application include the synthesis of new materials with unique properties, the development of new boron-containing drugs, and the study of boron chemistry in general. Additionally, the compound may have applications in the field of nanotechnology, where it could be used as a building block for the preparation of nanoscale devices and materials.
Conclusion:
This compound is a versatile compound that has been widely used in scientific research. Its unique properties make it a useful building block for the synthesis of various organic compounds, and it has also been used in metal-catalyzed cross-coupling reactions. While there is limited information available on its biochemical and physiological effects, it is not expected to have any significant effects on human health. The compound has many potential future applications, including the development of new materials and boron-containing drugs, and its use in nanotechnology.
合成方法
The synthesis of 4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester can be achieved by using a pinacol boronate ester and 4-(t-Butoxycarbonyl)thiophene-2-boronic acid as starting materials. The reaction is carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction takes place under an inert atmosphere of nitrogen or argon gas. The yield of the product can be improved by using a higher amount of the boronic acid or a more reactive boronic acid derivative.
科学研究应用
4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester has been widely used in scientific research due to its unique properties. It is a useful building block for the synthesis of various organic compounds such as biologically active molecules, fluorescent dyes, and liquid crystals. It has also been used as a ligand in metal-catalyzed cross-coupling reactions. In addition, it has been used as a precursor for the preparation of boron-doped graphene and other boron-containing materials.
安全和危害
属性
IUPAC Name |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO4S/c1-13(2,3)18-12(17)10-8-11(21-9-10)16-19-14(4,5)15(6,7)20-16/h8-9H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZFEVBLDVDJID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B2791137.png)

![N-(4-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![ethyl 6-methyl-2-oxo-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate](/img/structure/B2791142.png)

![3-[2-(3,6-Dihydro-2H-pyridin-1-yl)-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2791144.png)

![1-Methyl-1H-pyrazolo[4,3-B]pyridine-6-carboxylic acid](/img/structure/B2791148.png)
![(3Z)-3-(4-fluorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2791149.png)
![5-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2791152.png)
![2-amino-7,7-dimethyl-5,11,13-trioxospiro[4,6,7,8-tetrahydro2H-chromene-4,2'-indane]-3-carbonitrile](/img/structure/B2791153.png)
![1-[(2S,4R)-4-Hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2791156.png)
![tert-butyl 3-(fluorosulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2791157.png)